molecular formula C17H17ClN6OS B12147635 N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12147635
M. Wt: 388.9 g/mol
InChI Key: VICZJXXLFYNXJY-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide and aryl groups. Its structure features:

  • Aryl group: 2-chloro-4,6-dimethylphenyl, providing steric bulk and electron-withdrawing (chloro) and electron-donating (methyl) substituents.
  • Sulfanyl-acetamide bridge: Links the triazole and aryl moieties, contributing to conformational flexibility .

Synthetic routes typically involve S-alkylation of 1,2,4-triazole-3-thiol intermediates with chloroacetamide derivatives (e.g., ).

Properties

Molecular Formula

C17H17ClN6OS

Molecular Weight

388.9 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17ClN6OS/c1-10-6-11(2)15(12(18)7-10)21-14(25)9-26-17-23-22-16(24(17)3)13-8-19-4-5-20-13/h4-8H,9H2,1-3H3,(H,21,25)

InChI Key

VICZJXXLFYNXJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3)C

Origin of Product

United States

Biological Activity

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound characterized by a complex structure that includes a chloro-substituted aromatic ring, a triazole ring, and a sulfanylacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antifungal and anticancer properties.

PropertyValue
Molecular Formula C20H20ClN5OS
Molecular Weight 413.9 g/mol
IUPAC Name This compound
InChI Key IRXRTLLMFMAMQL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing normal enzymatic activity.
  • Receptor Modulation : It may interact with cellular receptors to modulate their activity, influencing various signaling pathways.
  • Pathway Interference : The compound could affect specific biochemical pathways through interactions with multiple targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds within the same chemical class. For instance, research on 2-chloro-N-phenylacetamide demonstrated significant antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values ranged from 128 to 256 µg/mL, while the minimum fungicidal concentration (MFC) was between 512 and 1,024 µg/mL. Furthermore, it inhibited biofilm formation by up to 92% and disrupted preformed biofilms by 87% .

Comparative Antifungal Activity Table

CompoundMIC (µg/mL)MFC (µg/mL)Biofilm Inhibition (%)
N-(2-chloro-N-phenylacetamide)128 - 256512 - 102492
Amphotericin BVariesVariesVaries
FluconazoleVariesVariesVaries

Anticancer Activity

The triazole derivatives have also shown promise in anticancer applications. For example, compounds similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 6.2 µM against colon carcinoma HCT-116 cells and varying efficacy against breast cancer cell lines .

Case Studies

  • Antifungal Resistance Study : A study assessing the antifungal potential of similar compounds found that they could effectively inhibit both planktonic cells and biofilms of fluconazole-resistant strains. The study emphasized the importance of exploring new antifungal agents due to rising resistance .
  • Cytotoxicity Evaluation : Research on triazole derivatives indicated that certain compounds exhibited significant cytotoxicity against breast cancer cells with IC50 values ranging from 27.3 µM to 43.4 µM .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs and their structural differences are summarized below:

Compound Name Aryl Group Triazole Substituents Notable Properties/Activities Reference
Target Compound 2-chloro-4,6-dimethylphenyl 4-methyl, 5-pyrazin-2-yl Potential antimicrobial activity (inferred)
N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-chloro-2-methylphenyl 4-ethyl, 5-pyrazin-2-yl Increased lipophilicity (ethyl group)
N-(2-isopropylphenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-isopropylphenyl 4-ethyl, 5-pyrazin-2-yl Steric hindrance from isopropyl group
N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-ethyl-6-methylphenyl 4-methyl, 5-pyrazin-2-yl Analogous triazole, varied aryl substitution
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-fluorophenyl 4-ethyl, 5-thiophen-2-yl Thiophene enhances π-stacking
Derivatives from Varied substituted aryl groups 4-alkyl, 5-pyridin-4-yl Antimicrobial, antioxidant activities
Key Observations:

Aryl Group Modifications: Electron-withdrawing groups (e.g., chloro in the target compound) improve receptor binding but may reduce solubility.

Triazole Core Variations :

  • Pyrazin-2-yl (target compound) vs. pyridin-4-yl (): Pyrazine’s nitrogen positions may enhance hydrogen bonding, while pyridine offers a planar structure for π-interactions .
  • Thiophene substitution () introduces sulfur-mediated hydrophobic interactions .

Sulfanyl-Acetamide Bridge: Consistent across analogs; minor variations (e.g., alkyl chain length) influence conformational stability .

Physicochemical and Structural Properties

  • Crystal Packing : Analogous compounds (e.g., ) exhibit intermolecular hydrogen bonds (C–H⋯O) and π-stacking, critical for stability and solubility .
  • Synthetic Yield : S-alkylation methods () typically yield 60–85%, with purity confirmed via NMR and mass spectrometry .

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